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Introduction
Nemifitide ditartrate (also known as INN-00835 or netamiftide trifluoroacetate) is a synthetic

pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1).

Developed by Innapharma, which later became Tetragenex Pharmaceuticals, nemifitide was

investigated as a novel, rapid-acting antidepressant for the treatment of major depressive

disorder (MDD).[1] Its development reached Phase III clinical trials, with over 430 individuals

having received the drug across 12 clinical studies.[1] This technical guide provides a

comprehensive overview of the clinical trial history of nemifitide, detailing quantitative data from

key studies, experimental protocols, and the current understanding of its mechanism of action.

Clinical Development Program
Nemifitide's clinical development explored its efficacy and safety in patients with both

treatment-resistant depression and major depressive disorder. The drug was administered via

subcutaneous injection and demonstrated a rapid onset of action in some studies.[1]

Table 1: Summary of Key Clinical Trials of Nemifitide
Ditartrate
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Experimental Protocols
Phase II, Double-Blind, Placebo-Controlled Study in
Major Depressive Disorder

Objective: To evaluate the efficacy and safety of two doses of nemifitide (30 mg/day and 45

mg/day) compared to placebo in outpatients with MDD.
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Methodology:

Patient Selection: 81 patients meeting the DSM-IV criteria for Major Depressive Disorder

were enrolled across three centers.

Randomization and Blinding: Following a 1-week screening period, patients were

randomized in a double-blind manner to receive either 30 mg/day nemifitide, 45 mg/day

nemifitide, or placebo.

Treatment Regimen: The investigational drug or placebo was administered via

subcutaneous injection daily for 5 days a week (Monday to Friday) for two consecutive

weeks.

Follow-up: Patients were followed for an additional 4 weeks after the treatment period.

Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the

Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary efficacy measures

included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), the

Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-

Rating Scale for Depression (CSRS).[2]

Statistical Analysis: The primary analysis was based on the change in MADRS from

baseline. An exploratory analysis stratified patients by the median baseline HAMD score of

22.

Mechanism of Action
The precise mechanism of action of nemifitide is not fully elucidated but is believed to be linked

to its structural similarity to melanocyte-inhibiting factor (MIF-1).[1] MIF-1 itself has

demonstrated antidepressant effects. The proposed mechanisms involve the modulation of

several neurotransmitter and signaling pathways.

Melanocortin System: MIF-1 is known to be an antagonist of α-melanocyte-stimulating

hormone (α-MSH). α-MSH acts on melanocortin receptors, including the MC4 and MC5

receptors.[3][4] By opposing the action of α-MSH, nemifitide may indirectly modulate the

melanocortin signaling pathway, which has been implicated in the regulation of mood and

anhedonia.[3]
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Serotonergic System: Nemifitide has been shown to be a weak antagonist at the 5-HT2A

receptor.[1] Antagonism of 5-HT2A receptors is a known mechanism of action for some

antidepressant medications and is thought to contribute to their therapeutic effects.

Intracellular Signaling: Studies on MIF-1 suggest that it may exert its effects through the

induction of the transcription factor c-Fos. This induction is potentially mediated by the

phosphorylation of ERK (pERK) and STAT3 (pSTAT3) signaling proteins.
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Caption: Proposed signaling pathways for Nemifitide's antidepressant effects.

Development History and Current Status
Nemifitide was developed by Innapharma, Inc., which later became Tetragenex

Pharmaceuticals, Inc.[1][5] The clinical development program for nemifitide progressed to

Phase III trials.[1] However, the drug has not been approved for marketing in any country.

Reports from non-primary sources suggest that the development may have been halted due to

preclinical toxicology findings, specifically the observation of vacuoles in the brains of beagle

dogs during animal studies. The clinical significance of this finding and its direct impact on the

cessation of the development program have not been officially detailed in published scientific

literature.
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Conclusion
Nemifitide ditartrate represented a novel peptide-based approach to the treatment of major

depressive disorder. Clinical trials, particularly in Phase II, suggested a rapid onset of action

and efficacy in a subset of patients, especially those with more severe depression. The

mechanism of action, while not fully understood, appears to involve the modulation of the

melanocortin and serotonergic systems. Despite reaching late-stage clinical development,

nemifitide has not progressed to market, with unconfirmed reports pointing to preclinical safety

signals as a potential contributing factor. Further elucidation of its complete clinical trial history

and the specific reasons for its developmental discontinuation would require access to

unpublished data or regulatory documents. The story of nemifitide's development provides

valuable insights for researchers and professionals in the field of antidepressant drug discovery

and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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